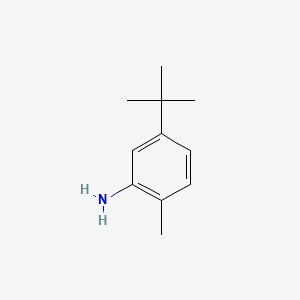

5-叔丁基-2-甲基苯胺

描述

5-Tert-butyl-2-methylaniline is a chemical compound with the molecular formula C11H17N . It has a molecular weight of 163.26 .

Synthesis Analysis

The synthesis of compounds similar to 5-Tert-butyl-2-methylaniline has been reported in the literature . For instance, tert-butyl groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .

Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-methylaniline consists of a central phenyl ring with a tert-butyl group and a methyl group attached . The exact structure can be determined using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-Tert-butyl-2-methylaniline has been studied. For example, the reactivity of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides under high pressure has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Tert-butyl-2-methylaniline such as density, boiling point, and melting point are not explicitly mentioned in the available resources .

科学研究应用

合成应用在制药化合物中的应用

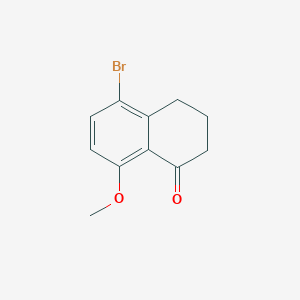

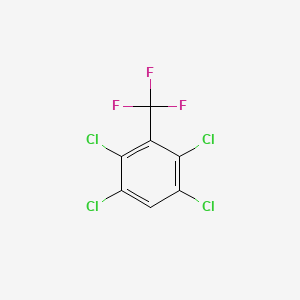

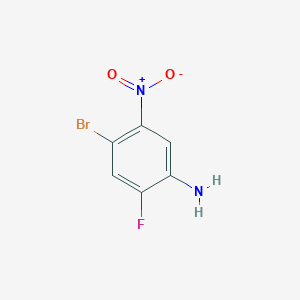

5-叔丁基-2-甲基苯胺在各种生物活性化合物的合成中起着至关重要的中间体作用。一个显著的例子是其在奥米替尼(AZD9291)的合成中的作用,奥米替尼是一种在癌症治疗中使用的重要药物。该化合物是通过从商业可获得的4-氟-2-甲氧基-5-硝基苯胺经过一系列步骤包括酰化、亲核取代和还原而合成的,实现了高达81%的总产率(Zhao et al., 2017)。

抗氧化性质和应用

5-叔丁基-2-甲基苯胺衍生物,如3,5-二叔丁基-4-羟基甲苯(BHT),已被研究其抗氧化性质。这些化合物已显示出在减少大鼠肝脏和肾脏体内黄曲霉毒素B1-DNA加合物形成方面的显著效果。这表明它们在预防DNA损伤和可能减少癌症风险方面的潜在作用(Kensler et al., 1985)。

在癌症研究和药物开发中的作用

涉及5-叔丁基-2-甲基苯胺衍生物的研究已探讨了它们在癌症研究和药物开发中的潜力。一项研究调查了含有2,6-二叔丁基苯酚片段的有机锡化合物的急性口服毒性,旨在评估它们作为药物物质的安全性。研究结果显示,锡有机分子的修饰可能导致新类抗癌药物的产生,一些衍生物显示出降低毒性和在实验肿瘤学中进一步研究的潜力(Dodokhova et al., 2021)。

酶诱导和解毒效应

5-叔丁基-2-甲基苯胺衍生物,如2(3)-叔丁基-4-羟基苯甲醚(BHA),已被发现能诱导肝脏和外周组织中的解毒酶。这种酶诱导对诱导剂的化学性质、靶组织和升高的酶具有特异性,表明它们在调节生物途径以用于治疗目的方面的潜在用途(De Long et al., 1985)。

在遗传和细胞研究中的意义

5-叔丁基-2-甲基苯胺及其衍生物也已用于遗传和细胞研究。例如,从中衍生的烷基卤化物已被研究其在小鼠肺腺瘤产生中的致癌潜力,为癌症发生机制和这些化合物在癌症研究中的潜在作用提供了见解(Poirier et al., 1975)。

安全和危害

未来方向

The future directions for the study of 5-Tert-butyl-2-methylaniline could involve further exploration of its synthesis, reactivity, and potential applications. For instance, tagging proteins with tert-butyl groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility .

作用机制

Mode of Action

It has been used as a reagent in chemical reactions, such as the suzuki–miyaura coupling , and in the tagging of proteins with tert-butyl (tBu) groups for NMR studies of macromolecular complexes . In these contexts, the compound interacts with its targets to facilitate the desired chemical transformations.

Biochemical Pathways

In the context of suzuki–miyaura coupling, this compound could potentially be involved in the formation of carbon-carbon bonds . In the context of NMR studies, it has been used to tag proteins, potentially affecting their structural and dynamic properties .

Result of Action

In the context of chemical reactions, this compound can facilitate the formation of new bonds and structures .

属性

IUPAC Name |

5-tert-butyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAZTGFXIQPWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517876 | |

| Record name | 5-tert-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85336-17-0 | |

| Record name | 5-tert-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

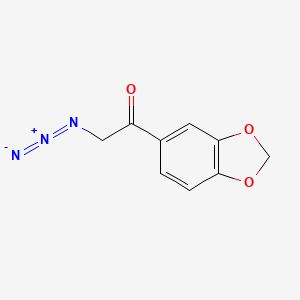

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)

![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)

![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)

![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)